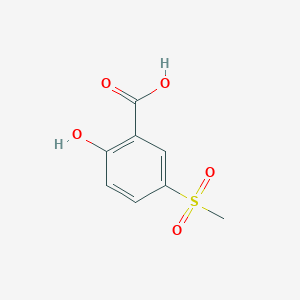

2-Hydroxy-5-(methylsulfonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSVPLTVKMHNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497536 | |

| Record name | 2-Hydroxy-5-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68029-77-6 | |

| Record name | 2-Hydroxy-5-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-(methylsulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural and Functional Divergence: 2-Hydroxy vs. 2-Methoxy-5-(methylsulfonyl)benzoic Acid

The following technical guide details the structural, physicochemical, and synthetic divergence between 2-Hydroxy-5-(methylsulfonyl)benzoic acid and its 2-Methoxy analog .

Executive Summary

In the development of sulfonyl-based agrochemicals (e.g., mesotrione metabolites) and pharmaceuticals, the distinction between This compound (Compound A) and 2-Methoxy-5-(methylsulfonyl)benzoic acid (Compound B) is critical.[1][2] While they share a 5-methylsulfonyl-benzoic core, the substitution at the ortho position (hydroxyl vs. methoxy) dictates a massive shift in physicochemical behavior.[1][2]

This guide delineates the "Salicylate Effect" , where the 2-hydroxy group facilitates intramolecular hydrogen bonding (IMHB), significantly increasing acidity and altering membrane permeability compared to the sterically hindered, lipophilic 2-methoxy analog.[1][2]

| Feature | 2-Hydroxy Analog (Compound A) | 2-Methoxy Analog (Compound B)[1][2] |

| Core Interaction | Intramolecular H-Bond (Donor-Acceptor) | Steric Repulsion (No H-Bond) |

| Acidity (pKa) | High (~2.[1][2]29) | Moderate (~3.[1][2]50) |

| Solubility | Amphiphilic (pH dependent) | Lipophilic |

| Primary Utility | Active Metabolite / Chelator | Prodrug / Protected Intermediate |

Physicochemical Mechanics: The Salicylate Effect[2]

The divergence in reactivity and properties is governed by the interaction between the ortho-substituent and the carboxyl group.

Intramolecular Hydrogen Bonding (IMHB)

In the 2-Hydroxy analog, the phenolic proton acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid.[1][2] This forms a pseudo-six-membered ring structure.[1][2]

-

Consequence: This stabilizes the carboxylate anion (conjugate base) effectively, making the 2-hydroxy derivative significantly more acidic than the 2-methoxy analog.[1][2]

-

Electronic Effect: The 5-sulfonyl group is a strong electron-withdrawing group (EWG), which further acidifies the phenol, strengthening the IMHB.[1][2]

Steric Inhibition of Resonance

In the 2-Methoxy analog, the methyl group on the oxygen creates steric bulk.[2]

-

Consequence: The methoxy group forces the carboxyl moiety to rotate out of the plane of the benzene ring to minimize steric clash.[2] This breaks the conjugation between the carboxyl group and the aromatic ring, altering the UV absorption profile and reducing the acidity compared to the hydroxy analog.[2]

Comparative Acidity (pKa)

The 5-methylsulfonyl group lowers the pKa of both compounds relative to unsubstituted benzoic acid, but the ortho effect creates a split:

-

2-Hydroxy: pKa

2.[1][2]29. (IMHB stabilizes the anion). -

2-Methoxy: pKa

3.[1][2][3]50. (Lack of IMHB; similar to m-substituted benzoates).[1][2]

Synthetic Pathways & Protocols

The synthesis of these compounds generally proceeds via electrophilic aromatic substitution (sulfonation) followed by functional group manipulation.[1][2]

Synthesis Workflow (Graphviz)[1][2]

Figure 1: Divergent synthetic pathways. The 2-Hydroxy analog is typically the precursor to the 2-Methoxy analog via O-methylation.

Detailed Protocol: Sulfinate Alkylation Route

This is the most robust method, avoiding the over-oxidation risks associated with thioether oxidation.[2]

Step 1: Chlorosulfonation

-

Charge a reactor with Salicylic Acid (1.0 eq).

-

Slowly add Chlorosulfonic acid (5.0 eq) at <20°C (Exothermic).

-

Heat to 60°C for 4 hours. The reaction is regioselective for the 5-position.[2]

-

Quench onto ice to precipitate 5-chlorosulfonyl-2-hydroxybenzoic acid .

Step 2: Reduction to Sulfinate

-

Add Sodium Sulfite (Na2SO3, 2.5 eq) and NaOH to maintain pH 8-9.

-

Heat to 50°C for 2 hours.

-

Acidify to pH 2 to isolate 5-sulfino-2-hydroxybenzoic acid .[1]

Step 3: Methylation (Divergence Point)

-

For 2-Hydroxy Target: Dissolve sulfinate in DMF. Add Methyl Iodide (1.1 eq) and mild base (NaOAc). Heat to 60°C. The sulfur is a better nucleophile than the phenol or carboxylate under these conditions.[2]

-

For 2-Methoxy Target: Dissolve sulfinate in Acetone/K2CO3. Add Methyl Iodide (3.0 eq).[1][2] This alkylates the Sulfinate (-> Sulfone), the Phenol (-> Methoxy), and the Carboxyl (-> Methyl Ester).[1][2] A final hydrolysis step (NaOH/H2O) is required to return to the free acid.[1][2]

Analytical Differentiation

Distinguishing these two analogs requires specific analytical focus due to their similar molecular weights (Difference of 14 Da).[1][2]

NMR Spectroscopy

-

1H NMR (DMSO-d6):

-

2-Hydroxy: Exhibits a broad, downfield singlet at δ 11.0–14.0 ppm (chelated phenolic OH + COOH).[1][2] The aromatic protons show distinct splitting characteristic of 1,2,4-substitution.[1][2]

-

2-Methoxy: Shows a sharp singlet at δ 3.8–3.9 ppm (OCH3).[1][2] The downfield phenolic proton is absent.[1][2]

-

IR Spectroscopy

-

Carbonyl Stretch (C=O):

HPLC Retention (Reverse Phase C18)

Under acidic mobile phase conditions (0.1% Formic Acid):

-

2-Hydroxy Analog: Elutes earlier (More polar due to ionization capability and H-bonding with solvent).[1][2]

-

2-Methoxy Analog: Elutes later (More lipophilic; Methyl group increases LogP).[1][2]

Biological & Pharmacological Implications[4][5]

Metabolic Stability

-

2-Methoxy: Often acts as a "masking" group.[1][2] In vivo, cytochrome P450 enzymes (O-demethylases) will oxidatively cleave the methyl group, converting the 2-Methoxy analog back into the 2-Hydroxy analog.[1][2]

-

2-Hydroxy: The terminal metabolite. It is generally rapidly excreted via kidneys due to high water solubility at physiological pH.[1][2]

Herbicide Mode of Action (Mesotrione Context)

While Mesotrione itself is a triketone, its degradation to This compound represents a detoxification pathway in tolerant plants (like corn).[1][2] The 2-Methoxy analog is rarely a natural metabolite but may be synthesized as a pro-herbicide to improve leaf penetration (lipophilicity) before hydrolyzing inside the plant.[1][2]

References

-

PubChem. (2025).[1][2] this compound (CID 12422780).[1][2] National Library of Medicine.[1][2] [1][2]

-

Dunn, G. E., & Penner, T. L. (1967).[1][2] Effect of intramolecular hydrogen bonding on the relative acidities of substituted salicylic acids.[2] Canadian Journal of Chemistry.[1][2] [1][2]

-

Alferness, P., & Wiebe, L. (2002).[1][2] Determination of Mesotrione Residues and Metabolites in Crops, Soil, and Water.[1][2][4] Journal of Agricultural and Food Chemistry.[1][2] [1][2]

-

Sigma-Aldrich. (2024).[1][2] 2-Methoxy-5-(methylsulfonyl)benzoic acid Product Sheet. Merck KGaA.[1][2]

-

LookChem. (2024).[1][2] Synthesis and Properties of 2-Methoxy-5-(methylsulfonyl)benzoic acid.[1][2]

Sources

The Emergence of Sulfonyl Salicylic Acid Derivatives as Targeted Apoptosis Inducers in Oncology

A Technical Guide for Drug Development Professionals

Introduction: A New Frontier in Apoptosis-Targeted Therapy

The deliberate induction of apoptosis in cancer cells represents a cornerstone of modern oncology. While traditional chemotherapeutics often rely on widespread cytotoxic effects, the development of targeted therapies that exploit specific molecular vulnerabilities of cancer cells has revolutionized the field. Among the most promising of these targets are the anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, such as Myeloid Cell Leukemia-1 (MCL-1) and Bcl-xL.[1][2] Overexpressed in a multitude of malignancies, these proteins are pivotal for tumor cell survival and resistance to conventional treatments.[1][3] This guide delves into the burgeoning field of sulfonyl salicylic acid derivatives, a class of small molecules demonstrating significant promise as inhibitors of these key anti-apoptotic proteins. We will explore their mechanism of action, structure-activity relationships (SAR), and the critical experimental workflows for their synthesis and evaluation, providing a comprehensive resource for researchers and drug development professionals.

The Molecular Rationale: Targeting the Guardians of the Cancer Cell

At the heart of the intrinsic apoptosis pathway lies a delicate balance between pro-apoptotic and anti-apoptotic proteins.[1] Anti-apoptotic proteins like MCL-1 and Bcl-xL sequester pro-apoptotic effector proteins such as Bak and Bax, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP), a critical step in the apoptotic cascade.[1][4] Sulfonyl salicylic acid derivatives have emerged as "BH3 mimetics," small molecules that bind to the BH3-binding groove of anti-apoptotic proteins, thereby displacing pro-apoptotic proteins and triggering apoptosis.[3]

The unique contribution of the sulfonyl salicylic acid scaffold lies in its ability to be finely tuned to achieve dual inhibition of both MCL-1 and Bcl-xL.[3][5] This polypharmacological approach is particularly advantageous in cancers where resistance to selective MCL-1 or Bcl-2/xL inhibitors can arise from the upregulation of other anti-apoptotic family members.[3]

Structure-Activity Relationships: Designing Potent and Selective Inhibitors

The development of effective sulfonyl salicylic acid derivatives hinges on a thorough understanding of their structure-activity relationships (SAR). Key insights have been gleaned from the deconstruction of more complex scaffolds into simpler, more readily diversifiable aminobenzoic acid structures.[3][5]

Key SAR Insights:

-

The Salicylic Acid Moiety: The hydroxyl group on the salicylic acid ring is crucial for potent MCL-1 binding.[5] Its position relative to the carboxylic acid and sulfonamide groups significantly influences activity.

-

The Sulfonamide Linker: The sulfonamide group serves as a key linker. Modifications to the substituents on the sulfonyl group can modulate potency and selectivity.

-

Substitutions on the Amino Group: The amino group of the salicylic acid provides a critical attachment point for the sulfonyl group and allows for the introduction of diverse chemical moieties to probe the binding pockets of the target proteins.

| Compound ID | Scaffold | R1 (on Sulfonyl) | R2 (on Amino) | MCL-1 Ki (µM) | Bcl-xL Ki (µM) |

| 1a | 4-Sulfonamidosalicylic acid | 4-chlorophenyl | H | > 25 | > 25 |

| 6e-OH | 4-Sulfonamidosalicylic acid | 4-chloro-3,5-dimethylphenyl | isobutyl | 0.778 | 5.30 |

| 17cd | 5-Sulfonamidosalicylic acid | 4-(4-chlorophenoxy)phenyl | isobutyl | 0.629 | 1.67 |

Table 1: Representative SAR data for N-sulfonylated aminosalicylic acids. Data synthesized from[5].

Experimental Workflows: From Synthesis to Biological Evaluation

A robust and reproducible experimental workflow is paramount in the development of novel therapeutic agents. This section outlines the key protocols for the synthesis and in vitro evaluation of sulfonyl salicylic acid derivatives.

Synthesis of a Representative 4-Sulfonamidosalicylic Acid Derivative

This protocol describes a general method for the synthesis of N-sulfonylated 4-aminosalicylic acid derivatives, adapted from established procedures.[1][5][6][7][8]

Step 1: Protection of 4-Aminosalicylic Acid

-

Dissolve 4-aminosalicylic acid in a suitable solvent (e.g., dioxane/water).

-

Add a base (e.g., sodium bicarbonate) and the protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection).

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify and extract the protected product.

Step 2: Sulfonylation

-

Dissolve the protected 4-aminosalicylic acid in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0°C and add a base (e.g., pyridine or triethylamine).

-

Add the desired sulfonyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with dilute acid and brine, then dry and concentrate.

Step 3: Deprotection

-

Dissolve the protected sulfonamide in a suitable solvent (e.g., dichloromethane).

-

Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection).

-

Stir at room temperature until the reaction is complete.

-

Remove the solvent and excess acid under reduced pressure to yield the final product.

In Vitro Evaluation: Fluorescence Polarization Assay for MCL-1/Bcl-xL Inhibition

Fluorescence polarization (FP) is a powerful technique for quantifying the binding of small molecule inhibitors to their protein targets in a high-throughput format.[9][10][11][12][13]

Principle: A fluorescently labeled peptide (tracer) derived from the BH3 domain of a pro-apoptotic protein (e.g., Bim) will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to a large protein like MCL-1 or Bcl-xL, the tumbling rate of the tracer decreases, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the tracer from the protein, causing a decrease in polarization.

Protocol:

-

Reagents and Buffers:

-

Recombinant human MCL-1 or Bcl-xL protein.

-

Fluorescently labeled BH3 peptide tracer (e.g., FAM-Bim).

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

-

Test compounds (sulfonyl salicylic acid derivatives) dissolved in DMSO.

-

-

Assay Procedure (384-well plate format):

-

Add assay buffer to all wells.

-

Add test compounds at various concentrations (typically a serial dilution).

-

Add the recombinant protein (MCL-1 or Bcl-xL) to all wells except the "no protein" controls.

-

Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for protein-inhibitor binding.

-

Add the fluorescent tracer to all wells.

-

Incubate for another period (e.g., 60 minutes) to reach equilibrium.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Pharmacokinetics and Toxicological Considerations

While the in vitro efficacy of sulfonyl salicylic acid derivatives is promising, a thorough understanding of their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles is critical for their translation into clinical candidates.

ADME Profile:

-

Absorption: The salicylic acid scaffold generally confers good oral bioavailability. However, the addition of the sulfonamide moiety and its substituents can significantly alter lipophilicity and, consequently, absorption.[14][15][16][17]

-

Distribution: Plasma protein binding is a key consideration. Salicylates are known to bind to albumin, and this can be influenced by the sulfonamide modifications.[14]

-

Metabolism: The primary routes of metabolism for salicylates include glucuronidation and hydroxylation. The sulfonamide group may introduce additional metabolic pathways.

-

Excretion: Salicylates and their metabolites are primarily excreted by the kidneys.[14]

Toxicology:

-

Cardiotoxicity: A significant concern with some MCL-1 inhibitors is the potential for cardiotoxicity.[2] This is an important aspect to evaluate in preclinical safety studies.

-

Gastrointestinal Effects: Salicylates are known to cause gastrointestinal irritation. Modifications to the core structure may mitigate these effects.

-

Off-Target Effects: Comprehensive off-target screening is necessary to identify any unintended interactions with other proteins.

Future Directions and Conclusion

Sulfonyl salicylic acid derivatives represent a highly promising class of targeted anticancer agents. Their ability to dually inhibit MCL-1 and Bcl-xL offers a potential strategy to overcome resistance mechanisms that plague more selective inhibitors. The future of this field lies in the continued exploration of the vast chemical space afforded by this scaffold to optimize potency, selectivity, and pharmacokinetic properties while minimizing off-target toxicities. The experimental workflows and SAR insights provided in this guide offer a solid foundation for researchers and drug development professionals to advance these promising compounds towards clinical reality.

References

- Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. (URL not available)

- A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. (URL not available)

-

Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation. MDPI. [Link]

- Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (URL not available)

-

Discovery of potent Mcl-1/Bcl-xL dual inhibitors by using a hybridization strategy based on structural analysis of target proteins. EMBL-EBI. [Link]

-

Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

-

Fluorescence Polarization Assays in Small Molecule Screening. SciSpace. [Link]

-

Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity. PubMed. [Link]

-

Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]

-

Functional apoptosis profiling identifies MCL-1 and BCL-xL as prognostic markers and therapeutic targets in advanced thymomas and thymic carcinomas. PMC. [Link]

- A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. (URL not available)

- Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. (URL not available)

-

Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

-

Evaluation and Critical Assessment of Putative MCL-1 Inhibitors. PubMed. [Link]

-

Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors. MDPI. [Link]

-

Synthetic Routes of Sulfonamide Derivatives: A Brief Review. ResearchGate. [Link]

- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (URL not available)

-

Preparation of 4-aminosalicylic acid. PrepChem.com. [Link]

- Synthesis of some sulfa drug derivatives as antibacterial agents. (URL not available)

-

Inhibition of Mcl-1 through covalent modification of a noncatalytic lysine side chain. PubMed. [Link]

-

Refined ADME Profiles for ATC Drug Classes. MDPI. [Link]

-

Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. PubMed. [Link]

-

Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. ResearchGate. [Link]

-

Bioactive sulfonyl hydrazones with alkyl derivative: Characterization, ADME properties, molecular docking studies and investigation of inhibition on choline esterase enzymes for the diagnosis of Alzheimer's disease. PubMed. [Link]

Sources

- 1. frontiersrj.com [frontiersrj.com]

- 2. Evaluation and critical assessment of putative MCL-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Document: Discovery of potent Mcl-1/Bcl-xL dual inhibitors by using a hybridization strategy based on structural analysis of target proteins. (CHEMBL... - ChEMBL [ebi.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 12. scispace.com [scispace.com]

- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cir-safety.org [cir-safety.org]

- 15. mdpi.com [mdpi.com]

- 16. Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioactive sulfonyl hydrazones with alkyl derivative: Characterization, ADME properties, molecular docking studies and investigation of inhibition on choline esterase enzymes for the diagnosis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Safety & Handling Guide for 2-Hydroxy-5-(methylsulfonyl)benzoic Acid: A Technical Whitepaper for Researchers

This document provides an in-depth technical guide to the safe handling, storage, and emergency management of 2-Hydroxy-5-(methylsulfonyl)benzoic acid (CAS No: 144964-13-8). Designed for researchers, scientists, and drug development professionals, this whitepaper moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, ensuring a proactive and informed approach to risk mitigation in the laboratory.

Section 1: Chemical Identity and Physicochemical Profile

This compound is an organic compound whose structure incorporates a benzoic acid moiety, a hydroxyl group, and a methylsulfonyl group. This combination of functional groups dictates its chemical reactivity and its toxicological profile. The acidic nature of the carboxylic acid and the phenolic hydroxyl group, combined with the electron-withdrawing sulfonyl group, makes the compound a notable skin, eye, and respiratory irritant. Understanding this structural basis is fundamental to appreciating the hazards it presents.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 144964-13-8 | PubChem[1] |

| Molecular Formula | C₈H₈O₅S | PubChem[1] |

| Molecular Weight | 216.21 g/mol | ChemicalBook[2] |

| Appearance | Solid (form may vary) | General |

| Melting Point | 201-203 °C | ChemicalBook[2] |

| Boiling Point | 490.2 ± 45.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.520 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 2.29 ± 0.10 (Predicted) | ChemicalBook[2] |

Section 2: Comprehensive Hazard Identification and GHS Classification

Based on notifications to the European Chemicals Agency (ECHA), this compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements.[1] These classifications are not merely labels; they are indicators of specific, predictable biological interactions that demand rigorous control measures.

Table 2: GHS Hazard Classification

| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| STOT, Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

-

H302 - Harmful if swallowed: This classification indicates significant acute toxicity upon ingestion. The mechanism is not specified, but absorption through the gastrointestinal tract can lead to systemic effects.

-

H315 & H319 - Causes skin and serious eye irritation: The acidic nature of the compound makes it corrosive to tissues on contact. For skin, this manifests as irritation, redness, and inflammation.[3][4] For eyes, the consequence is more severe, with potential for significant damage if not addressed immediately and thoroughly.[3][5]

-

H335 - May cause respiratory irritation: As a fine solid or dust, the compound can be easily inhaled.[5] Its irritant nature will affect the mucous membranes of the entire respiratory tract, leading to coughing, inflammation, and discomfort.[3][6]

Section 3: Proactive Risk Assessment and Mitigation Protocols

A proactive safety culture is built on understanding risks and implementing self-validating control systems. The following protocols are designed to mitigate the specific hazards identified in Section 2.

Engineering Controls: The First Line of Defense

The primary risk associated with this solid compound is the generation and inhalation of dust. Therefore, all handling operations must be designed to contain airborne particulates.

-

Primary Handling: All weighing and transfers of the solid compound must be conducted within a certified chemical fume hood or a powder containment hood. This is non-negotiable and serves to protect the user from respiratory exposure (mitigating H335).

-

Ventilation: The laboratory must be equipped with general ventilation that ensures at least 10-12 air changes per hour to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE) Selection Protocol

PPE is the last line of defense, but it must be selected with precision. The following workflow guides the user to the appropriate level of protection.

Caption: PPE Selection Workflow for Handling the Compound.

-

Eye Protection (H319): Chemical safety goggles are mandatory. Standard safety glasses do not provide an adequate seal against dust. A face shield should be worn over goggles if there is a significant risk of splashing during dissolution.

-

Skin and Body Protection (H315): A standard laboratory coat, fully buttoned, is required. Nitrile gloves are the minimum requirement for hand protection; users should always check the manufacturer's compatibility data. Contaminated gloves must be removed carefully and replaced immediately.[7]

-

Respiratory Protection (H335): When engineering controls (fume hood) are properly used, a respirator is not typically required. However, for large-scale transfers or spill clean-up where dust generation is unavoidable, a NIOSH-approved respirator with P100 (HEPA) filters is necessary.

Safe Handling and Storage Protocol

Meticulous technique is essential for preventing exposure and maintaining compound integrity.

-

Preparation: Before handling, ensure the fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers).

-

Handling:

-

Storage:

Section 4: Emergency Response and First Aid

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

Accidental Release / Spill Response

The primary objective during a spill is to contain the material safely without creating dust.

Caption: Step-by-step workflow for a solid chemical spill.

First Aid Measures: Immediate Actions

Table 3: First Aid Protocols by Exposure Route

| Exposure Route | Protocol | Causality and Rationale |

| Eye Contact (H319) | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[5][9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. | The 15-minute flush is critical to ensure the complete removal of the irritating solid and to dilute any dissolved acidic compound, minimizing tissue damage. |

| Skin Contact (H315) | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][8] Seek medical attention if irritation persists. | Thorough washing is required to remove all solid particles from the skin. Soap helps in emulsifying and removing the compound more effectively than water alone. |

| Inhalation (H335) | Move the person to fresh air and keep them in a position comfortable for breathing.[3][5][6] If the person feels unwell, call a Poison Control Center or seek medical attention. | Removing the individual from the contaminated atmosphere is the priority. Fresh air helps to clear the irritant from the respiratory tract. |

| Ingestion (H302) | Rinse mouth thoroughly with water. Do NOT induce vomiting. [10] Call a Poison Control Center or seek immediate medical attention.[3][6] | Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth removes residual material. Immediate medical attention is required due to the "Harmful if swallowed" classification. |

Fire-Fighting Strategy

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5][9]

-

Specific Hazards: The compound itself may be combustible at high temperatures.[11] Thermal decomposition will produce hazardous gases, including toxic sulfur oxides (SOx) and carbon oxides (CO, CO₂).[5]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against these toxic decomposition products.[5][9]

Section 5: Toxicological and Ecological Profile

-

Toxicological Summary: The known toxicological profile is defined by its GHS classifications: it is an acute oral toxin of moderate severity and a significant irritant to the skin, eyes, and respiratory system.[1] No data is available regarding chronic effects, carcinogenicity, or mutagenicity; therefore, the As Low As Reasonably Achievable (ALARA) principle for exposure should be strictly followed.

Section 6: Disposal Considerations

All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous chemical waste.

-

Collection: Collect all waste in a clearly labeled, sealed container.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service.[3][5] Adhere to all local, state, and federal regulations for chemical waste disposal.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methylbenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (2017). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-Hydroxy-4-[(methylsulfonyl)amino]benzoic acid. American Chemical Society. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]

-

Loba Chemie. (2018). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. Retrieved from [Link]

-

LookChem. (n.d.). 2-Methoxy-5-(methylsulfonyl)benzoic acid. Retrieved from [Link]

-

ScienceLab.com. (2005). Material Safety Data Sheet - Benzoic acid MSDS. Retrieved from [Link]

Sources

- 1. This compound | C8H8O5S | CID 12422780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 68029-77-6 [amp.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. lobachemie.com [lobachemie.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. download.basf.com [download.basf.com]

- 11. home.miracosta.edu [home.miracosta.edu]

Technical Deep Dive: The Role of 2-Hydroxy-5-(methylsulfonyl)benzoic Acid in Benzamide Pharmacochemistry

Executive Summary

In the landscape of substituted benzamide antipsychotics, 2-Hydroxy-5-(methylsulfonyl)benzoic acid (CAS: 53908-28-4) occupies a dual role as both a critical synthetic intermediate and a primary degradation marker. While often overshadowed by its O-methylated derivative (the direct precursor to Tiapride ), this phenolic acid represents the mechanistic "pivot point" in the cost-effective "Salicylic Acid Route" for benzamide synthesis.

This guide analyzes the molecule's utility in converting commodity salicylic acid into high-value D2/D3 receptor antagonists, details its behavior as a Critical Quality Attribute (CQA) in stability testing, and provides optimized protocols for its manipulation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the reactivity of this molecule requires analyzing its electronic push-pull system. The ortho-hydroxy group acts as an electron donor (activating), while the meta-carboxylic and para-methylsulfonyl groups act as strong electron withdrawers.

| Property | Specification | Relevance to Synthesis |

| CAS Registry | 53908-28-4 | Unique identifier for regulatory filing. |

| IUPAC Name | 2-Hydroxy-5-methanesulfonylbenzoic acid | Defines substitution pattern (5-position is critical). |

| Molecular Weight | 216.21 g/mol | Stoichiometric calculations for methylation. |

| pKa (COOH) | ~2.5 - 3.0 | Acidic; requires buffering during selective O-methylation. |

| pKa (Phenol) | ~8.5 - 9.5 | Lower than unsubstituted phenol due to electron-withdrawing |

| Solubility | DMSO, MeOH (High); Water (Low at pH < 2) | Allows precipitation-based purification from acidic media. |

Synthetic Utility: The "Salicylic Acid Route"[10]

While many industrial processes start with o-Anisic acid (2-methoxybenzoic acid) to avoid methylation steps, the "Salicylic Acid Route" remains a dominant strategy due to the low cost of salicylic acid. In this pathway, this compound is the obligate intermediate .

Mechanistic Pathway

The synthesis relies on the regioselective electrophilic aromatic substitution of salicylic acid.

-

Chlorosulfonation: Salicylic acid is treated with chlorosulfonic acid. The -OH group (ortho/para director) and -COOH (meta director) cooperatively direct the incoming sulfonyl group to position 5.

-

Reduction & Methylation: The resulting sulfonyl chloride is reduced (typically via sodium sulfite) to the sulfinate, which is then methylated to form the methylsulfonyl group.

-

The Pivot (The Topic Molecule): This yields This compound .[1]

-

O-Methylation (The Bridge): To synthesize Tiapride, the phenolic hydroxyl must be methylated. This is the most sensitive step; reaction conditions must prevent ester hydrolysis or decarboxylation.

Visualization of the Pathway

The following diagram illustrates the transformation logic from Salicylic Acid to the Tiapride Precursor.

Figure 1: The strategic position of the hydroxy-sulfone intermediate in the synthesis of Tiapride.

Critical Quality Attributes (CQA) & Impurity Profiling

In drug development, this molecule is not just a building block; it is a known degradation impurity (often designated as Impurity VII in pharmacopoeial monographs) [1].

Degradation Mechanism

Tiapride contains an aryl methyl ether. Under forced degradation conditions (strong acid/high heat) or long-term storage, ether cleavage (O-demethylation) can occur.

-

Reaction: Ar-OCH

+ H -

Result: Reversion to this compound derivatives.

Analytical Detection

Researchers must validate HPLC methods to separate the Hydroxy-acid (more polar) from the Methoxy-acid (less polar) and the API.

-

Stationary Phase: C18 (Octadecylsilane).

-

Mobile Phase: Phosphate buffer (pH 2.5) : Acetonitrile gradient.

-

Retention Logic: The free phenol (Hydroxy form) will typically elute earlier than the methoxy derivative due to hydrogen bonding capability with the aqueous phase.

Detailed Experimental Protocols

These protocols are synthesized from industrial patent literature and process chemistry optimization studies [2, 3].

Protocol A: Synthesis of this compound

Objective: Conversion of Salicylic Acid to the Hydroxy-Sulfone.

Reagents:

-

Salicylic Acid (1.0 eq)

-

Chlorosulfonic acid (5.0 eq)

-

Sodium Sulfite (2.5 eq)

-

Dimethyl Sulfate (DMS) (1.2 eq) or Methyl Iodide.

-

Sodium Hydroxide (NaOH).

Step-by-Step:

-

Chlorosulfonation: Charge Chlorosulfonic acid into a glass-lined reactor. Cool to <10°C.

-

Slowly add Salicylic Acid over 2 hours, maintaining temperature <15°C (Exothermic!).

-

Heat gradually to 60°C and hold for 4 hours to ensure complete conversion to 5-chlorosulfonylsalicylic acid.

-

Quench: Pour the reaction mass onto crushed ice/water. Filter the precipitated sulfonyl chloride.

-

Reduction: Suspend the wet cake in water. Add Sodium Sulfite (

) while maintaining pH 7-8 with NaOH. Heat to 50°C for 2 hours. This generates the 5-sulfinate.[2][3] -

Methylation: Add DMS dropwise to the sulfinate solution at 40°C. Stir for 3 hours.

-

Isolation: Acidify with HCl to pH 1. The target This compound precipitates as a white solid.

-

Purification: Recrystallize from water/methanol.

Protocol B: O-Methylation to the Tiapride Precursor

Objective: Conversion of the Hydroxy-acid to 2-Methoxy-5-(methylsulfonyl)benzoic acid.

Reagents:

-

This compound (1.0 eq)

-

Dimethyl Sulfate (DMS) (2.2 eq - excess needed for esterification + etherification)

-

Acetone (Solvent)[4]

-

Potassium Carbonate (

) (anhydrous)

Step-by-Step:

-

Dissolve the Hydroxy-acid in Acetone.

-

Add

(3.0 eq). The weak base promotes phenolic deprotonation without aggressive hydrolysis. -

Add DMS dropwise at reflux temperature.

-

Reflux for 6-8 hours. This forms Methyl 2-methoxy-5-(methylsulfonyl)benzoate (The double methylated species).[1]

-

Saponification: Distill off acetone. Add 10% NaOH solution and reflux for 1 hour to hydrolyze the methyl ester back to the carboxylic acid, leaving the methyl ether intact.

-

Isolation: Acidify to pH 2. The 2-Methoxy-5-(methylsulfonyl)benzoic acid precipitates.

Structural & Impurity Logic Diagram

The following diagram details the impurity relationships critical for regulatory stability testing (ICH Q3A/B).

Figure 2: Degradation pathways leading to the formation of the hydroxy-acid in stability samples.

References

-

European Pharmacopoeia Commission. (2016). Tiapride Hydrochloride Monograph: Impurity Analysis.[5] European Directorate for the Quality of Medicines.

-

Sun, Z., et al. (2023).[1] "Synthesis of Tiapride Hydrochloride: Process Improvement." Chinese Journal of Pharmaceuticals, 54(10), 1429-1432.[1] [1]

-

LookChem. (n.d.). 2-Methoxy-5-(methylsulfonyl)benzoic acid Synthesis and Technical Data.

-

PubChem. (2025). 2-Hydroxy-5-(methylsulfanyl)benzoic acid Compound Summary. National Library of Medicine.

Sources

- 1. Synthesis of Tiapride Hydrochloride [cjph.com.cn]

- 2. CN103588686A - Method for preparing 2-methoxy-4-amino-5-ethysulfonyl benzoic acid methyl ester by halogen halogenation - Google Patents [patents.google.com]

- 3. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 4. A Novel Preparation Method for 5-Aminosalicylic Acid Loaded Eudragit S100 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Metabolic Degradation Products of Tiapride and Sultopride: A Technical Guide

This guide details the metabolic degradation (biotransformation) and analytical characterization of Tiapride and Sultopride. It is designed for researchers requiring a rigorous understanding of the pharmacokinetic fate and detection of these substituted benzamides.

Executive Summary

Tiapride and Sultopride are atypical antipsychotics belonging to the substituted benzamide class (orthopramides). Unlike phenothiazines or butyrophenones, which undergo extensive hepatic metabolism, these compounds are characterized by high hydrophilicity and metabolic stability .

-

Primary Fate: Renal excretion of the unchanged parent compound (>70–90%).

-

Metabolic Pathway: Biotransformation is a minor elimination route. The degradation products are formed primarily via N-dealkylation and oxidation (N-oxidation or C-oxidation on the pyrrolidine ring).

-

Clinical Significance: Due to low cytochrome P450 (CYP) affinity, these drugs exhibit a low potential for metabolic drug-drug interactions (DDIs) but require dose adjustment in renal impairment.

Chemical Architecture & Metabolic Stability

The resistance of Tiapride and Sultopride to extensive hepatic degradation is encoded in their chemical structure. Both possess a polar sulfonyl/sulfamoyl group and a basic nitrogen side chain, rendering them highly water-soluble at physiological pH.

| Feature | Tiapride | Sultopride |

| IUPAC Name | N-[2-(diethylamino)ethyl]-2-methoxy-5-(methylsulfonyl)benzamide | N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide |

| Core Structure | Benzamide with acyclic diethylamine side chain | Benzamide with cyclic pyrrolidine side chain |

| Lipophilicity (LogP) | Low (~0.1) | Moderate (~1.6) |

| Bioavailability | ~75% | ~80–90% |

| Protein Binding | Negligible (<10%) | Low (<25%) |

Metabolic Degradation Pathways

Although minor, the metabolic degradation of these compounds produces specific metabolites detectable in plasma and urine.

Tiapride Biotransformation

Tiapride undergoes minimal Phase I metabolism. No significant Phase II conjugates (glucuronides/sulfates) are observed in humans.

-

Pathway A: N-Dealkylation (Major Metabolite of the Minor Pathway)

-

Pathway B: N-Oxidation

Sultopride Biotransformation

Sultopride follows a similar fate but with distinct oxidation products due to its pyrrolidine ring.

-

Pathway A: Pyrrolidine Oxidation (Lactam Formation)

-

Pathway B: O-Demethylation [9]

-

Pathway C: N-Dealkylation

Visualization of Metabolic Pathways

The following diagram illustrates the biotransformation logic for both compounds.

Caption: Comparative metabolic fate of Tiapride and Sultopride. Green nodes indicate the primary elimination route (renal); Red nodes indicate minor metabolic degradation products.

Analytical Protocol: Detection & Quantification

To isolate and identify these metabolic products, a robust LC-MS/MS workflow is required. The following protocol is self-validating through the use of Internal Standards (IS).

Sample Preparation (Protein Precipitation)

Rationale: Both drugs are polar. Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., hexane) yields poor recovery. Protein Precipitation (PP) or SPE is preferred.

-

Aliquot: Transfer 100 µL of plasma/urine into a centrifuge tube.

-

IS Addition: Add 10 µL of Internal Standard (e.g., Tiapride-d3 or Sulpiride).

-

Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Note: Acidification helps break protein binding (though low) and prepares the analyte for positive mode ionization.

-

-

Centrifugation: Vortex for 30s, then centrifuge at 10,000 x g for 10 min at 4°C.

-

Supernatant: Transfer clear supernatant to an autosampler vial.

LC-MS/MS Conditions

-

Column: C18 (Reverse Phase) is standard, but HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior retention for these polar metabolites, separating them from the solvent front.

-

Mobile Phase:

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .

MRM Transition Table

The following Multiple Reaction Monitoring (MRM) transitions are critical for specificity.

| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Mechanism of Fragmentation |

| Tiapride | 329.2 | 256.1 | Loss of diethylamine side chain |

| N-desethyltiapride | 301.1 | 256.1 | Loss of mono-ethylamine side chain |

| Sultopride | 355.2 | 226.1 | Cleavage of amide bond/pyrrolidine loss |

| 5-Oxo-sultopride | 369.2 | 240.1 | Oxidation adds +14 Da to parent |

| O-desmethylsultopride | 341.2 | 212.1* | Loss of methyl (-14 Da) from parent |

*Note: Exact product ions for Sultopride metabolites should be optimized experimentally as fragmentation energy varies by instrument. The m/z 256 fragment is characteristic of the Tiapride benzamide core.

Analytical Workflow Diagram

Caption: Step-by-step LC-MS/MS workflow for the isolation and quantification of benzamide metabolites.

Clinical Relevance & Toxicology

Understanding the metabolic degradation of these drugs is vital for specific patient populations.

-

Renal Impairment: Because metabolism is a minor pathway, renal clearance (

) is the rate-limiting step. In patients with kidney failure, the half-life ( -

Lack of Active Metabolites: Unlike Risperidone (metabolized to Paliperidone), the metabolites of Tiapride and Sultopride (N-desethyl variants) have significantly reduced affinity for D2/D3 receptors and are considered clinically inactive.

-

Drug Interactions: The lack of heavy CYP450 involvement means these drugs are "metabolically silent" regarding DDIs. They do not significantly induce or inhibit CYP enzymes, making them safer for polypharmacy in elderly patients compared to first-generation antipsychotics.

References

-

Kobari, T., et al. (1985).[9] Biotransformation of sultopride in man and several animal species.[9][11] Xenobiotica.[8][9]

-

Rey, E., et al. (1982). Pharmacokinetics of tiapride and absolute bioavailability of three extravascular forms. International Journal of Clinical Pharmacology, Therapy, and Toxicology.

-

Norman, T. R., et al. (1987). Pharmacokinetics of benzamide antipsychotics in man.[9] Progress in Neuro-Psychopharmacology and Biological Psychiatry.

-

Nielsen, K. K., et al. (2004). Determination of tiapride in human plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry. Archives of Pharmacal Research.

-

Muni.cz. (n.d.). Clinical pharmacology of antipsychotics: Pharmacokinetics. Masaryk University.

Sources

- 1. Tiapride | C15H24N2O4S | CID 5467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. antisel.gr [antisel.gr]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Tiapride I CAS#: 51012-32-9 I dopamine D2-receptor antagonist I InvivoChem [invivochem.com]

- 7. researchgate.net [researchgate.net]

- 8. dynamed.com [dynamed.com]

- 9. Biotransformation of sultopride in man and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS Innovations for Drug Analysis: Optimizing with Supelco and Ascentis Solutions - Chemical Express Thailand [chemicalexpressth.com]

- 11. semanticscholar.org [semanticscholar.org]

Methodological & Application

Using 2-Hydroxy-5-(methylsulfonyl)benzoic acid as a pharmaceutical intermediate

Application Note: 2-Hydroxy-5-(methylsulfonyl)benzoic Acid in Benzamide Neuroleptic Synthesis

Abstract & Strategic Significance

This compound (HMSBA) is a critical scaffold in the synthesis of substituted benzamide antipsychotics, most notably Tiapride and Sultopride . While often overshadowed by its downstream methoxy-derivative, HMSBA serves two distinct, high-value roles in pharmaceutical development:

-

Synthetic Precursor: It provides a cost-effective entry point for the 2-methoxy-5-(methylsulfonyl)benzoic acid intermediate via regioselective O-methylation, avoiding the hazardous chlorosulfonation of anisic acid.

-

Critical Quality Attribute (CQA) Standard: As the primary hydrolysis degradant of Tiapride (Impurity III/B), HMSBA is an essential reference standard for stability-indicating HPLC methods required by ICH Q3A/B guidelines.

This guide details the protocols for converting HMSBA into the Tiapride core and utilizing it as an analytical standard for impurity profiling.

Chemical Reactivity & Fate Mapping

To effectively utilize HMSBA, one must understand its electronic environment. The sulfonyl group at the C5 position is strongly electron-withdrawing (

Key Reactivity Challenges:

-

Regioselectivity: In basic media, both the carboxylate and phenoxide are formed. Selective methylation of the phenol (without permanently esterifying the acid) requires precise pH control.

-

Vinylogous Activation: In the final drug (Tiapride), the ortho-methoxy group acts as a vinylogous ester, activated by the para-sulfone.[1] This makes the ether linkage susceptible to hydrolysis, reverting the drug back to HMSBA under acidic/basic stress.

Diagram 1: The Tiapride Synthetic & Degradation Pathway

Protocol A: Regioselective O-Methylation (Synthesis)

Objective: Convert HMSBA to 2-methoxy-5-(methylsulfonyl)benzoic acid. Challenge: Prevent formation of the methyl ester byproduct, or design a workflow where the ester is hydrolyzed in situ.

Expert Insight: While weak bases (K₂CO₃) in acetone are common for phenols, the high acidity of the carboxylic acid in HMSBA consumes the base rapidly. The most robust industrial method employs a "over-methylate then hydrolyze" strategy or a controlled pH aqueous method. The protocol below uses the aqueous pH-controlled method to minimize organic solvent waste (Green Chemistry).

Materials:

-

Substrate: HMSBA (1.0 eq)

-

Reagent: Dimethyl Sulfate (DMS) (1.2 eq) [DANGER: Highly Toxic]

-

Base: 30% NaOH solution

-

Quench: Ammonium hydroxide

Step-by-Step Methodology:

-

Dissolution: In a jacketed reactor, suspend HMSBA (100 g, 0.43 mol) in water (500 mL).

-

Salt Formation: Slowly add 30% NaOH while monitoring internal temperature (keep < 30°C) until pH reaches 10.5–11.0. The solution should become clear (formation of disodium salt).

-

Controlled Methylation:

-

Cool the reaction mass to 15–20°C.

-

Begin dropwise addition of Dimethyl Sulfate (DMS).

-

Simultaneously add NaOH solution to maintain pH strictly between 9.0 and 10.0 .

-

Reasoning: At pH > 11, DMS hydrolyzes rapidly. At pH < 9, the phenoxide protonates, stopping the reaction.

-

-

Reaction Monitoring: Agitate for 4 hours. Monitor by HPLC (See Protocol B). Target: < 1.0% unreacted phenol.

-

Workup (Ester Hydrolysis):

-

If methyl ester byproduct is observed (>2%), raise pH to 12.0 and heat to 60°C for 1 hour. This selectively saponifies the ester while leaving the methyl ether intact.

-

-

Isolation:

-

Cool to 20°C.

-

Acidify with HCl to pH 1.0. The product, 2-methoxy-5-(methylsulfonyl)benzoic acid, will precipitate.[4]

-

Filter and wash with ice-cold water.

-

-

Drying: Vacuum dry at 55°C.

Expected Yield: 88–92% Purity: > 99.0% (HPLC)

Protocol B: Analytical Standard & Impurity Profiling

Objective: Quantify HMSBA as "Impurity B" in Tiapride bulk drug substance. Regulatory Context: ICH Q3A requires reporting impurities >0.05%. HMSBA elutes early due to its polarity.

HPLC Conditions (USP/EP Aligned)

| Parameter | Specification |

| Column | C18 End-capped (e.g., Phenomenex Luna or Waters Symmetry), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | Phosphate Buffer (pH 2.5): Dissolve 1.36g KH₂PO₄ in 1L water, adjust with H₃PO₄ |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 240 nm (Max absorbance of sulfonyl benzamides) |

| Column Temp | 30°C |

| Injection Vol | 20 µL |

Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 95 | 5 | Equilibration |

| 5.0 | 95 | 5 | Isocratic Hold (Elution of HMSBA) |

| 25.0 | 40 | 60 | Gradient Ramp (Elution of Tiapride) |

| 30.0 | 40 | 60 | Wash |

| 35.0 | 95 | 5 | Re-equilibration |

Validation Criteria:

-

Retention Time (RT): HMSBA ≈ 4.5–5.5 min; Tiapride ≈ 18–20 min.

-

Resolution (Rs): > 2.0 between HMSBA and solvent front.

-

LOD: 0.02% (w/w).

Handling & Stability Data

-

Storage: Store HMSBA in tightly closed containers at room temperature. It is hygroscopic.

-

Stability: Stable under oxidative conditions (sulfone is fully oxidized). Susceptible to decarboxylation only at extreme temperatures (>200°C).

-

Safety: The sulfonyl group increases lipophilicity compared to salicylic acid, potentially increasing skin absorption. Use standard PPE.

References

-

Sun, Z., et al. (2023).[5] "Synthesis of Tiapride Hydrochloride." Chinese Journal of Pharmaceuticals, 54(10), 1429-1432.[5] Link[5]

-

Rankovic, K., et al. (2016). "TLC determination of tiapride hydrochloride and its impurities in pharmaceuticals." Journal of Liquid Chromatography & Related Technologies, 39(16), 782-789. Link

-

European Pharmacopoeia (Ph. Eur.) . "Tiapride Hydrochloride Monograph: Impurity B." Link

-

Xu, W.L., et al. (2018).[6] "Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate." IOP Conference Series: Materials Science and Engineering, 382, 022064.[6] Link[6]

-

US Patent 5055605 . "Process for the preparation of sulfonyl-benzoic acids."[4][6][7][8][9] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. fsis.usda.gov [fsis.usda.gov]

- 3. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Tiapride Hydrochloride [cjph.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]

- 8. CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents [patents.google.com]

- 9. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

Amide coupling reactions involving 5-(methylsulfonyl)salicylic acid

Application Note: Strategic Amide Coupling of 5-(Methylsulfonyl)salicylic Acid

Executive Summary

Coupling 5-(methylsulfonyl)salicylic acid (5-MSA) with amines presents a unique intersection of steric and electronic challenges. Unlike standard benzoic acids, 5-MSA contains an ortho-phenolic hydroxyl group and a strongly electron-withdrawing sulfonyl moiety at the 5-position.

This configuration creates a "Push-Pull" electronic environment:

-

The Pull (5-SO₂Me): Increases the acidity of both the carboxylic acid and the phenol (

of phenol drops significantly below 10), making the phenoxide highly nucleophilic under basic conditions. -

The Push (2-OH): The ortho-hydroxyl group acts as an intramolecular nucleophile, capable of attacking activated carboxylates to form cyclic side products (benzo[e]-1,3-oxazin-4-ones) rather than the desired amide.

This guide provides two validated protocols: a Direct Coupling Method (T3P) for rapid synthesis and a Protection-Based Method for scalable, high-purity applications.

The "Salicylate Trap": Why Standard Coupling Fails

Standard coupling reagents (HATU, EDC/HOBt) often fail with salicylic acid derivatives due to the formation of cyclic byproducts. When the carboxylic acid is activated (e.g., to an O-acylisourea or active ester), the adjacent phenol—often deprotonated by the base (DIPEA/TEA) required for the reaction—attacks the activated center.

Mechanism of Failure (The Oxazinone Pathway)

The following diagram illustrates the competitive pathway that reduces yield and contaminates the product stream when using uronium/guanidinium reagents (like HATU).

Caption: The "Salicylate Trap" mechanism where the ortho-phenol competes with the external amine, leading to oxazinone formation (Red Path) instead of the amide.

Protocol A: Direct Coupling via T3P (Protection-Free)

Rationale: Propylphosphonic anhydride (T3P) is the reagent of choice for unprotected salicylic acids. Unlike HATU, T3P activates the carboxylate as a mixed anhydride. The geometry and kinetics of this intermediate favor intermolecular attack by the amine over intramolecular attack by the phenol. Furthermore, T3P reactions can often be run in ethyl acetate, simplifying workup.

Applicability: Rapid synthesis, library generation, non-nucleophilic amines.

Materials

-

Substrate: 5-(methylsulfonyl)salicylic acid (1.0 equiv)

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Dry).

-

Amine: 1.1 equiv.

Step-by-Step Procedure

-

Dissolution: In a dry reaction vial, dissolve 5-(methylsulfonyl)salicylic acid (100 mg, 0.46 mmol) and the Amine (0.51 mmol, 1.1 equiv) in anhydrous EtOAc (2.0 mL).

-

Note: If the starting material is insoluble in EtOAc due to the polar sulfone, use DMF or a 1:1 EtOAc/DMF mixture.

-

-

Base Addition: Add Pyridine (112 µL, 1.39 mmol, 3.0 equiv) in one portion. The solution may warm slightly.

-

Activation & Coupling: Add T3P solution (50% in EtOAc, ~300 µL, 1.5 equiv) dropwise over 2 minutes.

-

Reaction: Stir at Room Temperature (20–25 °C) for 4–12 hours.

-

Monitoring: Check by LC-MS.[1] The sulfone provides a distinct UV signature.

-

-

Workup (The "Wash" Advantage):

-

Dilute the reaction mixture with EtOAc (10 mL).

-

Wash with Water (2 x 5 mL) to remove T3P byproducts (water-soluble phosphonates).

-

Wash with 0.5 M HCl (2 x 5 mL) to remove excess pyridine/amine.

-

Wash with Brine , dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH) if purity <95%.

Protocol B: The "Acetate Shield" (Scalable/Robust)

Rationale: For multi-gram scale-up or when coupling with expensive/complex amines, relying on kinetic selectivity (Method A) is risky. The most robust chemical engineering solution is to "mask" the phenol as an acetate. This prevents all interference.

Applicability: GMP synthesis, scale-up (>10g), valuable amines.

Workflow Diagram

Caption: Four-step "Acetate Shield" workflow ensuring zero phenolic interference during the critical coupling stage.

Step-by-Step Procedure

Step 1: Acetylation

-

Suspend 5-(methylsulfonyl)salicylic acid (5.0 g) in Acetic Anhydride (15 mL).

-

Add conc. H₂SO₄ (3 drops) as catalyst.

-

Heat to 60 °C for 1 hour. The solid will dissolve.[2]

-

Pour onto crushed ice/water (100 mL). The product (O-acetyl derivative) will precipitate. Filter and dry.[3][4][5]

-

Yield Expectation: >90%.

-

Step 2 & 3: Activation and Coupling

-

Dissolve the O-acetyl intermediate (1.0 equiv) in DCM.

-

Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir 2 hours (gas evolution).

-

Concentrate to remove excess oxalyl chloride (yields crude acid chloride).

-

Redissolve in DCM and add the Amine (1.0 equiv) and DIPEA (1.5 equiv) at 0 °C.

-

Stir at RT for 2 hours.

-

Perform standard aqueous workup.

Step 4: Deacetylation

-

Dissolve the protected amide in MeOH.

-

Add K₂CO₄ (2.0 equiv) or aqueous NH₄OH.

-

Stir at RT for 30–60 mins. (The phenol ester hydrolyzes much faster than the benzamide).

-

Acidify with 1M HCl to precipitate the final product.

Comparative Data & Troubleshooting

The following table summarizes anticipated outcomes based on chemical reactivity profiles of electron-deficient salicylic acids.

| Variable | Protocol A (T3P) | Protocol B (Acetylation) | Protocol C (HATU - Not Recommended) |

| Primary Risk | Solubility of SM in EtOAc | Extra synthetic steps | Oxazinone formation (Side product) |

| Typical Yield | 65–85% | 80–95% (cumulative) | 30–50% (variable) |

| Purification | Simple (Aq. Wash) | Crystallization often possible | Difficult (Side product is similar to product) |

| Scale Suitability | < 5g | > 100g | mg scale (Library) |

| Time Efficiency | High (1 Day) | Low (3 Days) | Medium |

Troubleshooting Guide

-

Issue: Low conversion with T3P.

-

Fix: The sulfonyl group deactivates the carboxylate slightly. Increase T3P to 3.0 equiv and heat to 50 °C. Ensure the solvent is strictly anhydrous.

-

-

Issue: Product is water-soluble (lost in workup).

-

Fix: If your amine is polar, do not wash with water. Use saturated NH₄Cl. Extract with 10% MeOH/DCM instead of EtOAc.

-

-

Issue: Deacetylation hydrolyzes the amide bond too.

-

Fix: This is rare for benzamides, but if it happens, switch from K₂CO₃/MeOH to mild ammonolysis (7N NH₃ in MeOH) at 0 °C.

-

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177. Link

-

Bozell, J. J., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU.[7] ACS Omega, 3(1), 1077–1084. Link

-

Wissenbach, D., et al. (2011). Propanephosphonic Acid Anhydride (T3P) – A Benign Reagent for Diverse Applications. Synthesis, 2011(10), 1504-1516. Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Overcoming Organic Chemistry: Synthesis of Salicylic Acid [overcomingochem.blogspot.com]

- 3. chemconnections.org [chemconnections.org]

- 4. Showing Compound 5-Sulfosalicylic acid (FDB028407) - FooDB [foodb.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

Solvent selection for 2-Hydroxy-5-(methylsulfonyl)benzoic acid extraction

Application Note: High-Performance Solvent Selection for 2-Hydroxy-5-(methylsulfonyl)benzoic Acid Extraction

Part 1: Executive Summary & Strategic Rationale

The Challenge:

Extracting This compound (HMSBA) presents a unique physicochemical paradox. The molecule contains a lipophilic aromatic core, a protic/acidic salicylate motif (pKa ~2.9), and a highly polar, hydrogen-bond-accepting methylsulfonyl group (

The Solution: This protocol utilizes a pH-Swing Reactive Extraction strategy coupled with a solvent system optimized for polar-protic interactions.[1] We prioritize solvents that can disrupt the strong intermolecular hydrogen bonding of the crystal lattice while maintaining immiscibility with water.

Recommended Solvent System:

-

Primary Extraction Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).[1]

-

Crystallization Anti-Solvent: n-Heptane.[1]

-

Critical Parameter: Aqueous phase acidification to pH < 1.5 prior to extraction.[1]

Part 2: Physicochemical Profiling & Solvent Screening

To select the correct solvent, we must first profile the target molecule's behavior.

Molecular Properties

| Property | Value (Est.) | Implication for Extraction |

| Structure | Benzoic acid core + 2-OH + 5- | Dual H-bond donor (OH, COOH) and strong acceptor ( |

| pKa (COOH) | ~2.5 – 3.0 | Must acidify to pH < 1.5 to suppress ionization ( |

| pKa (Phenol) | ~9.0 – 10.0 | At pH > 10, the molecule becomes a dianion, highly soluble in water. |

| LogP | ~0.5 – 1.2 | Low lipophilicity due to the sulfone group. Requires polar organic solvents.[1] |

Solvent Screening Matrix

We evaluate solvents based on Hansen Solubility Parameters (HSP) , specifically looking for high polarity (

| Solvent Class | Representative | Rating | Scientific Rationale |

| Esters | Ethyl Acetate | Excellent | Good H-bond acceptor; moderate polarity matches the sulfone group; low toxicity (Class 3).[1] |

| Ethers | 2-MeTHF | Excellent | Higher boiling point than ether; separates well from water; "Green" alternative to DCM.[1] |

| Chlorinated | Dichloromethane (DCM) | Good | High solubility, but environmental/safety concerns (Class 1/2) limit use.[1] Avoid if possible. |

| Ketones | MIBK | Good | Excellent for scale-up; lower water miscibility than EtOAc.[1] Good for crystallization.[1] |

| Alkanes | Hexane/Heptane | Poor | Target is insoluble.[1] Use only as an anti-solvent to force precipitation.[1] |

| Alcohols | Methanol/Ethanol | N/A | Miscible with water; unsuitable for biphasic extraction but ideal for recrystallization.[1] |

Part 3: Detailed Experimental Protocol

Objective: Isolate >95% pure HMSBA from an aqueous reaction mixture (e.g., hydrolysis of an ester or oxidation of a sulfide precursor).

Reagents & Equipment

-

Crude Matrix: Aqueous reaction mixture containing HMSBA (assumed alkaline pH ~10-12).[1]

-

Solvent: Ethyl Acetate (HPLC Grade).[1]

-

Wash Solution: Saturated Brine (NaCl).[1]

-

Drying Agent: Anhydrous Sodium Sulfate (

).[1][4] -

Equipment: Separatory funnel, pH meter, Rotary evaporator, Vacuum filtration setup.[1]

Step-by-Step Workflow

Step 1: pH Adjustment (The "Swing") [1]

-

Cool the crude aqueous mixture to 0–5°C to minimize thermal degradation.

-

Slowly add 6M HCl dropwise with vigorous stirring.

-

Target pH: 1.0 – 1.5.

-

Why? The pKa of the carboxylic acid is ~2.9. According to the Henderson-Hasselbalch equation, at pH 1.0 (2 units below pKa), >99% of the molecule exists in the neutral, protonated form (

), which is essential for partitioning into the organic phase [1].[1]

-

Step 2: Liquid-Liquid Extraction

-

Transfer the acidified slurry/solution to a separatory funnel.[2]

-

Add Ethyl Acetate (Volumetric ratio 1:1 relative to aqueous phase).

-

Shake vigorously for 2–3 minutes. Vent frequently to release pressure.[1]

-

Allow phases to separate.[1] The sulfone group may increase emulsion formation; if this occurs, add a small amount of saturated brine.

-

Collect the upper organic layer.

-

Repeat: Re-extract the aqueous layer 2 more times with fresh Ethyl Acetate.

-

Note: Due to the low LogP (polarity of sulfone), a single extraction is insufficient. 3 cycles ensure >95% recovery.[1]

-

Step 3: Purification & Drying

-

Combine the organic extracts.

-

Wash with Saturated Brine (10% volume of organic phase) to remove trapped water and trace acid.[1]

-

Dry the organic phase over Anhydrous

for 15 minutes. -

Filter off the solid desiccant.

Step 4: Isolation (Crystallization) [1]

-

Concentrate the filtrate on a rotary evaporator at 40°C until 80% of the solvent is removed.

-

Anti-Solvent Addition: While stirring the concentrated residue, slowly add n-Heptane dropwise until persistent turbidity is observed.[1]

-

Cool the mixture to 0°C for 2 hours to maximize precipitation.

-

Filter the white crystalline solid and wash with cold Heptane.

-

Dry in a vacuum oven at 45°C.

Part 4: Process Visualization

The following diagram illustrates the logic flow and critical control points (CCPs) for the extraction process.

Figure 1: Critical Process Flow for pH-Swing Extraction of HMSBA.[1]

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete extraction due to high polarity.[1] | Switch solvent to 2-MeTHF (higher polarity than EtOAc) or increase salt concentration in aqueous phase (Salting-out effect).[1] |

| Emulsion | Surfactant-like behavior of the sulfone/phenol.[1] | Filter the biphasic mixture through a Celite pad or add more Brine. |

| Oiling Out | Product precipitates as oil during crystallization.[1] | Seed the mixture with pure crystals or slow down the addition of Heptane. |

| Impurity B (Methoxy) | Contamination from synthesis.[1] | Recrystallize using Methanol/Water (90:10) .[1] The methoxy impurity is less soluble in water than the hydroxy target. |

Part 6: References

-

LibreTexts Chemistry. (2022).[1] Acid-Base Extraction. Retrieved from [Link]

-

PubChem. (2023).[1] this compound Compound Summary. Retrieved from [Link][1]

-

Byrne, F. P., et al. (2016).[1] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[1] Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Sulfonyl-Substituted Salicylates

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of sulfonyl-substituted salicylates. This document outlines several robust synthetic strategies, offering detailed, step-by-step protocols and the scientific rationale behind key experimental choices.

Introduction

Sulfonyl-substituted salicylates are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The incorporation of a sulfonyl or sulfonamide moiety onto the salicylate scaffold can modulate the parent molecule's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel material characteristics. For instance, 5-sulfosalicylic acid is widely used as a precipitating agent for proteins in clinical chemistry and as a metal scavenger. This guide details three primary synthetic strategies for accessing these valuable compounds.

Strategic Approaches to Synthesis

The synthesis of sulfonyl-substituted salicylates can be broadly categorized into three main approaches:

-

Direct Electrophilic Sulfonation: This is the most direct method, involving the introduction of a sulfonic acid group onto the electron-rich aromatic ring of salicylic acid.

-

Synthesis via Sulfonyl Chlorides: A versatile two-step process that involves the initial formation of a salicyl-sulfonyl chloride intermediate, which can then be readily converted into a variety of sulfonamides and sulfonate esters.

-

Synthesis from Amino-Salicylates: This strategy leverages the diazotization of an amino-substituted salicylate, followed by a reaction to install the sulfonyl group.

The choice of strategy depends on the desired substitution pattern and the nature of the target molecule.

Strategy 1: Direct Electrophilic Sulfonation of Salicylic Acid

This approach is ideal for the synthesis of 5-sulfosalicylic acid, as the hydroxyl and carboxyl groups of salicylic acid direct the incoming electrophile to the positions ortho and para to the hydroxyl group. Due to steric hindrance from the carboxyl group, sulfonation predominantly occurs at the 5-position.

Protocol 1: Synthesis of 5-Sulfosalicylic Acid

This protocol is adapted from established sulfonation procedures.[1][2]

Materials:

-

Salicylic acid

-

Concentrated sulfuric acid (98%)

-

Fuming sulfuric acid (oleum, 20% SO₃)

-

Saturated sodium chloride solution (brine)

-

Ice

-

Deionized water

-

Round-bottom flask with a magnetic stirrer

-

Heating mantle with a temperature controller

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, carefully add 10 g of salicylic acid.

-

With constant stirring in an ice bath, slowly add 30 mL of concentrated sulfuric acid to the salicylic acid.

-

Once the initial exotherm has subsided, slowly add 15 mL of fuming sulfuric acid (20% oleum) to the mixture.

-

Remove the ice bath and heat the reaction mixture to 100-110 °C for 2 hours. The mixture may solidify during this time.[2]

-

Allow the reaction mixture to cool to room temperature.

-